2,5-Piperazinedione, 1,4-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- is a chemical compound with the molecular formula C10H22N2O2Si2 It is a derivative of piperazinedione, where the hydrogen atoms at positions 1 and 4 are replaced by trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- typically involves the reaction of piperazinedione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Piperazinedione+2(Trimethylsilyl chloride)→2,5-Piperazinedione, 1,4-bis(trimethylsilyl)-+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diamines.
Wissenschaftliche Forschungsanwendungen
2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in enzyme inhibition or as a synthetic intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Piperazinedione: The parent compound without the trimethylsilyl groups.
1,4-Dimethyl-2,5-piperazinedione: A similar compound with methyl groups instead of trimethylsilyl groups.
2,5-Diketopiperazine: Another related compound with similar structural features.
Uniqueness
2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly useful in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
3553-95-5 |
---|---|
Molekularformel |
C10H22N2O2Si2 |
Molekulargewicht |
258.46 g/mol |
IUPAC-Name |
1,4-bis(trimethylsilyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H22N2O2Si2/c1-15(2,3)11-7-10(14)12(8-9(11)13)16(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
AGYQHDRWVGBTKU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1CC(=O)N(CC1=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.